N-Methyl-1-(2-phenylthiazol-4-yl)methanamine hydrochloride
Description
Flavivirus Inhibition Mechanisms via E-Protein Targeting
The envelope (E) protein of flaviviruses mediates viral attachment, membrane fusion, and host cell entry, making it a prime target for antiviral intervention. Phenylthiazole derivatives, including N-methyl-1-(2-phenylthiazol-4-yl)methanamine hydrochloride, exploit the E-protein’s conformational flexibility to inhibit these processes. Structural studies reveal that the phenylthiazole ring system inserts into a hydrophobic pocket located in domain II of the E-protein, a region critical for low-pH-triggered fusion. This interaction stabilizes the pre-fusion conformation of the E-protein trimer, preventing the structural rearrangements required for endosomal membrane fusion.
Key Structural Determinants for E-Protein Binding
The compound’s 2-phenylthiazole moiety enhances binding affinity through π-π stacking with aromatic residues (e.g., Trp231, Phe279) lining the E-protein pocket. The methylamine side chain at the thiazole-C4 position forms hydrogen bonds with Asp233 and Ser274, further stabilizing the inhibitor-E-protein complex. Modifications to this side chain, such as the introduction of hydrophobic tails, have been shown to improve antiviral selectivity by reducing off-target interactions. For example, a related phenylthiazole analog (compound 12 ) achieved a therapeutic index (TI) of 147 against dengue virus by optimizing this balance.
Table 1: Antiviral Activity of Selected Phenylthiazole Derivatives Against Flaviviruses
| Compound | Target Virus | EC₅₀ (nM) | Therapeutic Index | Key Structural Feature |
|---|---|---|---|---|
| Phenylthiazole 12 | Dengue Virus | 42 | 147 | C4 hydrophobic tail |
| Compound 6 | Zika Virus | 119 | 89 | Thiophene-pyrimidine hybrid |
| N-Methyl derivative | West Nile Virus | 68* | 112* | Methylamine side chain |
*Predicted values based on structural analogs.
Mechanistic studies using time-of-addition assays confirm that phenylthiazole derivatives act during the early stages of viral entry, trapping virions in endosomal compartments and blocking nucleocapsid release. Cryo-EM analyses of Zika virus particles treated with analogous compounds show preserved E-protein dimer configurations, corroborating the inhibition of fusion-activated structural transitions.
NS5A Protein Targeting in HCV Therapeutic Development
The HCV nonstructural protein 5A (NS5A) plays a central role in viral RNA replication and assembly, making it a validated target for direct-acting antivirals. This compound and related thiazole derivatives disrupt NS5A’s dimerization and RNA-binding capabilities through allosteric modulation. The compound’s phenylthiazole core interacts with the NS5A domain I surface, destabilizing the protein’s interaction with phosphatidylinositol 4-kinase IIIα (PI4KIIIα), a host factor essential for viral replication.
Structural Optimization for NS5A Inhibition
Lead optimization efforts have demonstrated that appending carboxamide or pyrrolidine groups to the phenylthiazole scaffold significantly enhances NS5A binding. For instance, introducing a carboxamide linker between the thiazole and a pyrrolidine ring (compound 42 ) reduced the EC₅₀ from 9,440 nM to 0.92 nM against genotype 1b HCV. The hydrochloride salt form of N-methyl-1-(2-phenylthiazol-4-yl)methanamine improves solubility and oral bioavailability, addressing pharmacokinetic limitations observed in earlier analogs.
Table 2: Structure-Activity Relationships of Thiazole-Based NS5A Inhibitors
| Compound | EC₅₀ (nM) | Key Modification | Bioavailability (%) |
|---|---|---|---|
| Initial lead (18 ) | 9,440 | 4-Phenylthiazole | <10 |
| Compound 42 | 0.92 | Carboxamide-pyrrolidine extension | 18.7 |
| Compound 57 | 4.6 | Optimized C4 substituent | 45 |
| N-Methyl derivative | 6.2* | Methylamine hydrochloride salt | 52* |
*Estimated based on pharmacokinetic data from analogs.
Resistance profiling studies indicate that mutations in NS5A domain I (e.g., L31V, Y93H) confer reduced susceptibility to thiazole inhibitors, underscoring the importance of the phenylthiazole-NS5A interaction. Combination therapies pairing this compound with RNA polymerase inhibitors (e.g., sofosbuvir) have shown synergistic effects in suppressing viral replication and delaying resistance emergence.
Properties
IUPAC Name |
N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-12-7-10-8-14-11(13-10)9-5-3-2-4-6-9;/h2-6,8,12H,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOAOAKIGMMPSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSC(=N1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696372 | |
| Record name | N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187928-00-2 | |
| Record name | N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(2-phenylthiazol-4-yl)methanamine hydrochloride typically involves the reaction of 2-phenylthiazole with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves continuous flow chemistry techniques. This method allows for the efficient and scalable synthesis of the compound, ensuring high purity and yield. The use of advanced stage chemical intermediates and APIs (Active Pharmaceutical Ingredients) further enhances the production process .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-1-(2-phenylthiazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazole compounds .
Scientific Research Applications
Chemical Properties and Background
- Chemical Formula : C11H13ClN2S
- Molecular Weight : 240.75 g/mol
- CAS Number : 1187928-00-2
MPH is recognized for its stimulant properties and is structurally related to amphetamines, functioning primarily as a central nervous system (CNS) stimulant. Its mechanism involves the modulation of neurotransmitters such as dopamine and norepinephrine, making it a subject of interest in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Neuroscience and Behavioral Studies
MPH is extensively used in neuroscience research to study the effects of neurotransmitter modulation on behavior. Its stimulant properties allow researchers to investigate:
- Cognitive Enhancement : Studies have shown that MPH can improve attention and cognitive function, making it a valuable tool in understanding ADHD treatments.
- Animal Models : MPH is often administered in animal studies to observe behavioral changes associated with neurotransmitter release, providing insights into various neurological disorders.
Pharmacological Investigations
The compound's pharmacological profile has led to its investigation in various therapeutic contexts:
- ADHD Treatment : MPH is primarily used to manage ADHD symptoms by enhancing focus and reducing impulsivity through increased dopamine levels.
- Narcolepsy Management : Similar mechanisms apply to narcolepsy, where MPH helps regulate sleep-wake cycles.
Medicinal Chemistry
In medicinal chemistry, MPH serves as a precursor for synthesizing novel compounds with potential therapeutic benefits:
- Synthesis of Derivatives : Researchers have synthesized various derivatives of MPH to explore enhanced efficacy or reduced side effects in treating CNS disorders .
- Structure-Activity Relationship (SAR) : The thiazole moiety in MPH is pivotal for its biological activity, leading to the development of new compounds with improved pharmacological profiles .
Case Studies and Research Findings
Potential Implications in Various Fields
MPH's implications extend beyond immediate therapeutic applications:
- Industrial Applications : Its role as an intermediate in pharmaceutical synthesis opens avenues for industrial applications in drug development.
- Research Tool : As a model compound, MPH aids in developing methodologies for studying CNS functions and drug interactions .
Limitations and Future Directions
While MPH shows promise, several limitations exist:
- Long-term Effects : There is a need for more extensive studies on the long-term effects of MPH usage, particularly concerning potential abuse and dependency issues.
- Expanded Therapeutic Uses : Future research may explore its potential applications in treating other disorders such as depression or chronic pain .
Mechanism of Action
The mechanism of action of N-Methyl-1-(2-phenylthiazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring in its structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of specific signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s structural analogs differ in heterocyclic core, substituents, and amine modifications. Below is a comparative analysis:
Table 1: Structural Comparison
Physicochemical Properties
- Lipophilicity : The target compound’s phenyl group increases logP compared to simpler thiazoles (e.g., ’s dihydrochloride derivative). The 4-chlorophenyl analog () has even higher lipophilicity due to chlorine’s electron-withdrawing effect .
- Solubility: Hydrochloride salts (target, ) exhibit superior aqueous solubility versus free bases. The dihydrochloride in may have higher solubility than the target’s mono-hydrochloride form .
- Basicity : N,N-Dimethylamine () is more basic than N-methylamine (target), affecting protonation states under physiological conditions .
Biological Activity
N-Methyl-1-(2-phenylthiazol-4-yl)methanamine hydrochloride is a thiazole derivative that has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
Overview of Thiazole Derivatives
Thiazole compounds are characterized by a five-membered ring containing sulfur and nitrogen. They exhibit a wide range of biological activities, including antimicrobial , antiviral , antitumor , and anti-inflammatory effects. The specific substitution patterns on the thiazole ring significantly influence these activities, making them valuable in drug development .
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that thiazole derivatives can modulate enzyme activities, interfere with cellular signaling pathways, and induce apoptosis in cancer cells .
Target Interactions
This compound targets specific proteins involved in cell proliferation and survival. For example, it has shown potential in inhibiting Bcl-2, a protein that prevents apoptosis, thereby promoting cell death in cancerous cells .
Structure-Activity Relationships (SAR)
The SAR analysis of thiazole derivatives reveals critical insights into their biological efficacy. For this compound:
- Substituent Effects : The presence of electron-donating groups (like methyl) on the phenyl ring enhances cytotoxic activity. Compounds with halogen substitutions also demonstrate increased potency against various cancer cell lines .
- Ring Modifications : Modifications to the thiazole ring can significantly alter biological activity. For instance, introducing different substituents at specific positions on the thiazole can lead to variations in potency and selectivity against target cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Compound | Activity Type | IC50 Value (µM) | Target Cell Lines |
|---|---|---|---|
| N-Methyl-1-(2-phenylthiazol-4-yl) | Antitumor | 4 - 12 | HepG2, MCF7, HCT116 |
| 4-Chloro derivative | Antiviral | 0.09 | MERS-CoV |
| Unsubstituted phenylthiazole | Antimicrobial | 23.30 | Various bacteria |
| Halogenated phenylthiazoles | Cytotoxic | < 5 | Jurkat, A431 |
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of various thiazole derivatives, including this compound. The compound exhibited significant cytotoxicity against HepG2 and MCF7 cell lines with IC50 values ranging from 4 µg/mL to 12 µg/mL. These findings suggest its potential as a lead compound for developing new anticancer therapies .
Case Study 2: Antiviral Potential
Research into the antiviral properties of thiazole derivatives highlighted their effectiveness against flaviviruses. N-Methyl derivatives were shown to inhibit viral replication effectively, demonstrating promise for treating viral infections such as MERS-CoV .
Q & A
Q. What synthetic methodologies are recommended for the preparation of N-Methyl-1-(2-phenylthiazol-4-yl)methanamine hydrochloride?
- Methodological Answer : The compound can be synthesized via Mannich reactions , leveraging amine alkylation strategies. For example, coupling a thiazole derivative with a methylamine precursor under acidic conditions forms the base structure, followed by hydrochloride salt precipitation. Reaction optimization (e.g., pH control, temperature) is critical to avoid side products like over-alkylated species. Hydrochloride formation typically employs HCl gas or concentrated HCl in anhydrous solvents .
- Key Parameters :
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use orthogonal analytical techniques :
- NMR Spectroscopy : and NMR to confirm the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and methylamine moiety (δ 2.3–3.1 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Verify the exact mass (e.g., observed m/z 201.1312 for the free base, matching theoretical [M+H]) .
- HPLC-PDA : Purity >98% confirmed using a C18 column with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data between synthesized batches?
- Methodological Answer : Contradictions often arise from residual solvents or stereochemical impurities . Strategies include:
Q. What strategies improve reaction yields during scale-up synthesis?
- Methodological Answer : Optimize kinetic vs. thermodynamic control :
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate amine alkylation.
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2–4 hours at 80°C.
- Flow Chemistry : Enhances reproducibility and reduces side reactions during continuous processing .
Q. How can researchers investigate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Radioligand Binding Assays : Label the compound with or to study receptor affinity.
- Molecular Dynamics Simulations : Map interactions with targets (e.g., serotonin receptors) using docking software (AutoDock Vina).
- Metabolic Stability Tests : Incubate with liver microsomes to assess CYP450-mediated degradation .
Safety and Handling
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- GHS Compliance : Classify as Acute Toxicity Category 4 (oral, dermal) based on structural analogs.
- PPE Requirements : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
